sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite

Catalog No.
S627400
CAS No.
55963-78-5
M.F
C10H12NaO4S-
M. Wt
251.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfit...

CAS Number

55963-78-5

Product Name

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite

IUPAC Name

sodium;1-methoxy-4-prop-1-enylbenzene;sulfite

Molecular Formula

C10H12NaO4S-

Molecular Weight

251.26 g/mol

InChI

InChI=1S/C10H12O.Na.H2O3S/c1-3-4-9-5-7-10(11-2)8-6-9;;1-4(2)3/h3-8H,1-2H3;;(H2,1,2,3)/q;+1;/p-2

InChI Key

JKJBFNAERWARKW-UHFFFAOYSA-L

SMILES

CC=CC1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]

Synonyms

benzene,1-methoxy-4-(1-propenyl)-,(e)-,homopolymer,sulfonated,sodiumsalt;polyanetholesulfonate;POLYANETHOLESULFONIC ACID SODIUM;POLYANETHOLESULFONIC ACID, SODIUM,*SIGMA ULTRA;POLYANETHOLESULFONICACID,SODIUMSALT,ULTRAPURE;SODIUM POLYANETHOLE SULPHONAT

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite, also known as sodium polyanethol sulfonate, is a chemical compound with the molecular formula C10H12NaO4S and a molecular weight of approximately 251.255 g/mol. It is characterized by its sulfonate group, which contributes to its solubility in water and enhances its reactivity. This compound is primarily used in various industrial and biochemical applications due to its unique structural properties.

SPS primarily functions by inhibiting the complement cascade, a series of protein interactions in the immune system that leads to the elimination of pathogens []. SPS binds to specific complement proteins, preventing their activation and subsequent formation of membrane-attacking complexes, which would otherwise kill bacteria [, ].

Physical and Chemical Properties

  • Appearance: White to off-white powder []
  • Solubility: Highly soluble in water []
  • Melting Point: Not applicable, decomposes upon heating []
  • Boiling Point: Not applicable, decomposes upon heating []
  • Stability: Stable in aqueous solutions at room temperature []

Blood Culture Enhancement:

One of the most established and widely recognized applications of SPS in scientific research is its role as an additive to blood culture media. SPS acts as a mild anticoagulant, preventing clot formation and facilitating bacterial growth. However, its primary benefit lies in its ability to neutralize the natural antimicrobial properties of blood. This includes inhibiting complement activation, phagocytosis by white blood cells, and the action of antimicrobial peptides. By neutralizing these defense mechanisms, SPS significantly increases the recovery of bacteria from blood cultures, particularly fastidious or slow-growing organisms.

Studies have demonstrated the effectiveness of SPS in enhancing the recovery of various pathogens, including:

  • Salmonella typhi and Salmonella paratyphi A: Evaluation of sodium polyanethanol sulfonate as a blood culture additive for recovery of Salmonella typhi and Salmonella paratyphi A:
  • Gardnerella vaginalis: Effect of sodium polyanetholesulfonate and gelatin on the recovery of Gardnerella vaginalis from blood culture media:
  • Candida species: Effect of sodium polyanetholesulfonate on antimicrobial systems in blood:

Drug Delivery and Gene Therapy:

SPS possesses unique properties that make it intriguing for drug delivery and gene therapy applications. Its negatively charged sulfonate groups allow it to interact with and bind to positively charged molecules, including DNA, RNA, and certain drugs. This interaction can be exploited in various ways:

  • Formation of polyplexes for gene delivery: SPS can complex with DNA or RNA, forming nanoparticles capable of delivering genetic material to cells. These polyplexes are being investigated for their potential in gene therapy applications. Gene therapy using polyplexes of DNA and sodium poly(anetholesulfonate):
  • Targeted drug delivery: By attaching specific targeting moieties to SPS, it can be used to deliver drugs to specific cell types or tissues. This approach holds promise for improving the efficacy and reducing the side effects of certain drugs. Targeted drug delivery using polyion complex micelles:

Other Applications:

Beyond the areas mentioned above, SPS finds applications in various other scientific research fields:

  • Bioseparation: Due to its ability to interact with charged molecules, SPS can be used for separating different biomolecules, such as proteins and nucleic acids. Selective separation of proteins using sodium poly(anetholesulfonate):
  • Nanomaterial synthesis: SPS can be used as a template or stabilizer for the synthesis of various nanomaterials. Synthesis and characterization of poly(acrylic acid)-g-poly(sodium poly(anetholesulfonate)) nanocomposite hydrogels:
  • Environmental remediation: SPS has been explored for its potential in removing heavy metal ions from contaminated water. [Removal of Pb(II) from aqueous solution by sodium poly(anetholesulfonate)]

  • Sulfonation: The aromatic ring can be further sulfonated to enhance its reactivity or to introduce additional functional groups.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, modifying its properties for specific applications.
  • Oxidation: Under certain conditions, the alkene group may be oxidized to form alcohols or ketones.

These reactions allow for the modification of the compound's structure, tailoring it for specific uses in pharmaceuticals and industrial applications.

This compound has shown significant biological activity, particularly as an anticoagulant. It possesses anticomplement action, which means it can inhibit the complement system—a part of the immune response that enhances the ability of antibodies to clear pathogens. Additionally, it has been observed to lower the bactericidal action of blood, suggesting potential applications in managing blood coagulation and immune response .

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite can be synthesized through several methods:

  • Alkylation of Phenol: Starting from phenol, the methoxy group can be introduced followed by alkylation with propylene oxide.
  • Sulfonation of Methoxybenzene: Methoxybenzene can be sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • Neutralization: The resulting sulfonic acid can then be neutralized with sodium hydroxide to yield the sodium salt.

These methods highlight the versatility in synthesizing this compound while maintaining its functional integrity.

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite finds numerous applications:

  • Pharmaceuticals: Used as an anticoagulant and in formulations that require modulation of immune responses.
  • Industrial Chemicals: Acts as a surfactant and emulsifier in various formulations.
  • Research: Employed in biochemical assays and studies related to blood coagulation and immune response mechanisms.

Studies on sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite have revealed interactions with various biological molecules:

  • Protein Binding: It has been shown to bind with certain plasma proteins, affecting its bioavailability and therapeutic efficacy.
  • Complement System Modulation: Its ability to modulate the complement system indicates potential interactions with other immunological components, which could influence inflammatory responses.

These interactions are crucial for understanding both the therapeutic potential and possible side effects of this compound.

Several compounds share structural similarities with sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Sodium Polyanethol SulfonateC10H12NaO4SAnticoagulant properties; used in blood products
Sodium Dodecyl SulfateC12H25NaO4SCommon surfactant; widely used in laboratories
Benzene Sulfonic AcidC6H5NaO3SStrong acid; used in organic synthesis

Uniqueness

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite is unique due to its specific combination of methoxy and propylene groups, which confer distinct biochemical properties not found in other similar compounds. Its dual role as an anticoagulant and modulator of immune responses sets it apart from other sulfonated compounds, making it particularly valuable in both pharmaceutical and research contexts.

Hydrogen Bond Acceptor Count

5

Exact Mass

251.03539932 g/mol

Monoisotopic Mass

251.03539932 g/mol

Heavy Atom Count

16

Related CAS

55963-78-5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14
1: Liu M, He R, Yang J, Zhao W, Zhou C. Stripe-like Clay Nanotubes Patterns in
Glass Capillary Tubes for Capture of Tumor Cells. ACS Appl Mater Interfaces. 2016
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26967539.


2: Prax M, Vatani Shahmirzadi S, Götz F. Sodium polyanethol sulfonate (SPS)
falsifies protein staining and quantification and how to solve this problem. J
Microbiol Methods. 2015 Nov;118:176-81. doi: 10.1016/j.mimet.2015.10.002. Epub
2015 Oct 8. PubMed PMID: 26456688.


3: Johnson A, Brace C. Heat transfer within hydrodissection fluids: An analysis
of thermal conduction and convection using liquid and gel materials. Int J
Hyperthermia. 2015;31(5):551-9. doi: 10.3109/02656736.2015.1037799. Epub 2015 May
11. PubMed PMID: 25960147.


4: Villumsen S, Pedersen R, Krogfelt KA, Jensen JS. Expanding the diagnostic use
of PCR in leptospirosis: improved method for DNA extraction from blood cultures.
PLoS One. 2010 Aug 11;5(8):e12095. doi: 10.1371/journal.pone.0012095. PubMed
PMID: 20711446; PubMed Central PMCID: PMC2920309.

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